
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Übersicht
Beschreibung
“6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO3 . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid serves as a key intermediate in the synthesis of a broad range of chemically and pharmacologically significant compounds. A notable application includes its use in the solid-phase synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides, derived from its nitro precursor. This process involves amide formation, N-alkylation, and the reduction of the nitro group to conclude synthesis, highlighting its versatility in organic synthesis (Sereni, Tato, Sola, & Brill, 2004).
Physicochemical Properties
The physicochemical properties, specifically lipophilicity and pKa, of derivatives of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and its isosteric analogues, have been extensively studied to understand their antibacterial activity. These studies are crucial for the development of new antibacterial agents, as the partition coefficient and dissociation constant significantly influence a compound's pharmacokinetic profile and, consequently, its efficacy and safety (Lewgowd et al., 2007).
Antibacterial Activity and Structural Analysis
Derivatives of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid have been synthesized and evaluated for their antibacterial properties. Structural modifications, such as substitutions at various positions on the cinnoline ring, have shown to impact the antibacterial activity significantly. These studies have led to the identification of potent antibacterial agents, including enoxacin, which exhibits broad and potent in vitro antibacterial activity. The structure-activity relationship (SAR) analysis of these compounds provides valuable insights into the design of new antibiotics (Matsumoto et al., 1984).
Anticancer Activity
Further research into the applications of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives has extended into the field of anticancer drug development. The design and synthesis of novel compounds bearing the 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have led to the discovery of potent c-Met kinase inhibitors. These compounds exhibit moderate to excellent antiproliferative activity against various cancer cell lines, highlighting their potential as multitargeted receptor tyrosine kinase inhibitors for cancer therapy (Li et al., 2013).
Electrochemical and Structural Studies
Electrochemical studies of compounds derived from 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and their synthetic precursors have provided insights into their reduction mechanisms and acid-base equilibria. These studies are essential for understanding the chemical behavior of these compounds and for optimizing their synthesis and applications in various pharmaceutical contexts (Srinivasu et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It is known that similar compounds interact with their targets to induce a range of biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to their therapeutic potential .
Result of Action
Similar compounds have been reported to have a range of effects, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Eigenschaften
IUPAC Name |
6-chloro-4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWAGKDOSGSJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




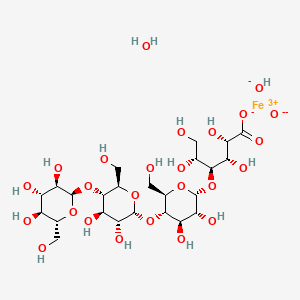
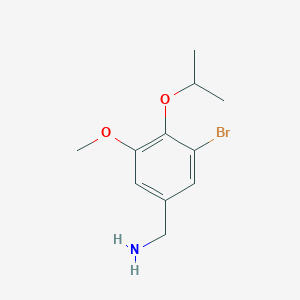

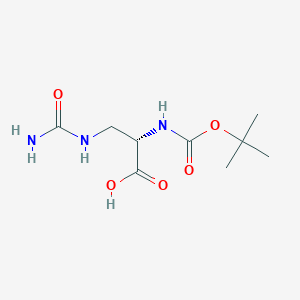
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3165605.png)


![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)
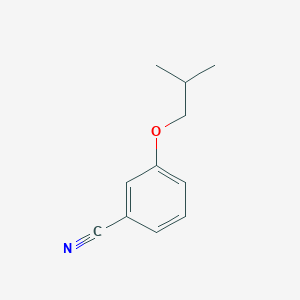
![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)
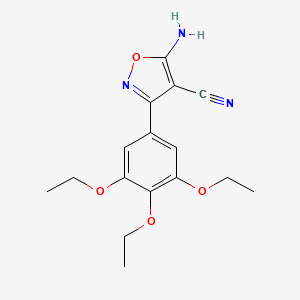
![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)
